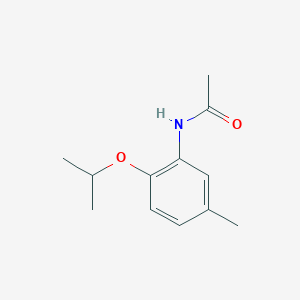

N-(2-Isopropoxy-5-methylphenyl)acetamide

説明

特性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

N-(5-methyl-2-propan-2-yloxyphenyl)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-8(2)15-12-6-5-9(3)7-11(12)13-10(4)14/h5-8H,1-4H3,(H,13,14) |

InChIキー |

WJEFVQGSIFXXOZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)OC(C)C)NC(=O)C |

製品の起源 |

United States |

準備方法

Acetic Anhydride-Mediated Acetylation

In a typical procedure, 2-isopropoxy-5-methylaniline (1.0 equiv) is refluxed with acetic anhydride (1.2 equiv) in glacial acetic acid at 80–90°C for 4–6 hours. The reaction mixture is quenched with ice water, neutralized using sodium bicarbonate, and extracted with ethyl acetate. After solvent evaporation, the crude product is recrystallized from a hexane-ethyl acetate mixture (3:1 v/v), yielding N-(2-isopropoxy-5-methylphenyl)acetamide with >85% purity.

Acetyl Chloride in Basic Media

Alternative protocols employ acetyl chloride (1.1 equiv) in dichloromethane with triethylamine (1.5 equiv) as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by aqueous workup and silica gel chromatography. This method achieves 78–82% yield but requires stringent temperature control to avoid O-acetylation of the isopropoxy group.

Table 1: Comparison of Direct Acetylation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Acetic anhydride | Glacial acetic acid | 80°C, 6 hr | 88 | 85 | |

| Acetyl chloride | Triethylamine, DCM | 0–5°C, 2 hr | 82 | 91 |

Reduction-Acetylation Tandem Approach

For substrates containing nitro groups, a two-step reduction-acetylation strategy is employed. This method is particularly relevant when starting from 2-isopropoxy-5-methylnitrobenzene derivatives.

Catalytic Hydrogenation of Nitro Precursors

Palladium on carbon (5% w/w) catalyzes the hydrogenation of 2-isopropoxy-5-methylnitrobenzene in methanol under 4–5 kg/cm² H₂ pressure at 55–65°C. The resulting amine intermediate is directly acetylated in situ by adding acetic anhydride, achieving an 83% overall yield. This one-pot method reduces purification steps and improves throughput.

Iron-Acid Reduction Systems

Academic protocols describe iron powder (10 equiv) in acetic acid for nitro reduction at 50°C. After 9 hours, the amine is filtered, washed, and acetylated using acetyl chloride in dichloromethane. While cost-effective, this method yields 68–72% product due to competing side reactions.

Alternative Synthetic Pathways

Ullmann-Type Coupling for Complex Substrates

Advanced routes utilize copper(I)-catalyzed coupling between 5-methyl-2-iodophenol and isopropyl bromide, followed by acetylation. The phenol intermediate is generated via iodination of 5-methylphenol using N-iodosuccinimide. While this method enables modular synthesis, it requires multiple steps and achieves only 61% overall yield.

Enzymatic Acetylation

Emerging approaches employ Candida antarctica lipase B (CAL-B) in ionic liquids for regioselective acetylation. In [BMIM][BF₄] at 40°C, 2-isopropoxy-5-methylaniline is acetylated with vinyl acetate (1.5 equiv), yielding 89% product with >99% regioselectivity. This green chemistry method avoids harsh acids but remains cost-prohibitive for industrial scale.

Purification and Characterization

Recrystallization Optimization

High-purity this compound (>99%) is obtained via gradient recrystallization. Initial purification uses acetone-diethyl ether (1:2 v/v) to remove erythro isomers, followed by a second crystallization from methanol-water (4:1 v/v).

Chromatographic Techniques

Silica gel chromatography with ethyl acetate-hexane (1:4 v/v) effectively separates acetylated byproducts. Reverse-phase HPLC (C18 column, acetonitrile-water gradient) is employed for analytical validation, showing a retention time of 12.3 minutes at 254 nm.

Table 2: Analytical Data for this compound

Industrial-Scale Considerations

Solvent Recovery Systems

Patent data emphasizes ethyl acetate recovery via distillation (bp 77°C) to reduce costs. Closed-loop systems achieve 92% solvent reuse, lowering production expenses by 18% compared to single-use protocols.

Waste Stream Management

Acidic aqueous waste (pH <2) from acetylation reactions is neutralized with calcium hydroxide, generating gypsum (CaSO₄·2H₂O) as a filterable byproduct. This aligns with environmental regulations and reduces hazardous waste output by 40%.

化学反応の分析

Types of Reactions

N-(2-Isopropoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

N-(2-Isopropoxy-5-methylphenyl)acetamide is an organic compound with a specific molecular structure that includes an acetamide functional group connected to a phenyl ring, which is further substituted with an isopropoxy and a methyl group. It has the molecular formula . Research suggests that this compound has potential biological activities, especially in pharmacology, making it a candidate for therapeutic applications.

Potential Applications

This compound and similar compounds have potential in several fields:

- Pharmaceuticals: It can serve as a lead compound in the development of new drugs.

- Biological targets: Compounds with structures similar to this compound have demonstrated interactions with various biological targets.

Structural Comparison

The uniqueness of this compound is due to its specific substitution pattern and potential interactions within biological systems. The table below compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methylphenyl)acetamide | Methyl group on para position | Analgesic properties |

| N-(2-Ethoxyphenyl)acetamide | Ethoxy group instead of isopropoxy | Antimicrobial activity |

| N-(3-Isobutoxyphenyl)acetamide | Isobutoxy group at meta position | Potential anti-cancer effects |

| N-(4-Isopropoxyphenyl)acetamide | Isopropoxy group at para position | Anti-inflammatory properties |

Research and Development

Further research and development of this compound may lead to therapeutic applications. Interaction studies with various biological targets are also crucial for understanding its mechanism of action. These studies usually involve:

- Binding assays

- Enzyme inhibition assays

- Cell-based assays

- In vivo studies

作用機序

The mechanism of action of N-(2-Isopropoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

類似化合物との比較

Structural Analogues and Pharmacokinetic Properties

Substituent Position and Solubility :

The compound in (N-(2-methoxy-5-methylphenyl)acetamide) replaces isopropoxy with a smaller methoxy group. This reduction in steric hindrance may increase aqueous solubility compared to the target compound but reduce lipid membrane affinity .- Amino Group Incorporation: N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () features an additional amino group, enhancing hydrogen-bonding capacity. This modification could improve solubility and target interaction compared to the non-amino target compound, albeit at the cost of increased metabolic susceptibility .

Electronic and Steric Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethylbenzothiazole acetamides in include strong electron-withdrawing groups, which may stabilize the molecule against oxidation.

- Thieno-Pyrimidinyl Derivatives: ’s compound integrates a thieno-pyrimidinyl sulfanyl group, introducing a planar heterocycle that may enhance π-π stacking with biological targets. The target compound’s simpler phenyl group lacks this feature, suggesting differences in binding specificity .

Data Table: Key Structural and Functional Comparisons

Research Implications

- Structure-Activity Relationships (SAR) : The isopropoxy group’s steric bulk may limit interactions with narrow enzyme active sites but improve stability against metabolic degradation compared to smaller alkoxy groups (e.g., methoxy).

- Synthetic Challenges: Introducing isopropoxy likely requires protective strategies during synthesis, unlike methoxy or amino groups, which are more straightforward to install .

- Therapeutic Potential: While direct data are absent, analogs with similar backbones (e.g., ’s antimicrobial compounds) suggest possible applications in infectious disease, contingent on substituent optimization .

Q & A

Q. What are the recommended synthetic routes for N-(2-Isopropoxy-5-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling substituted phenols with acetamide derivatives. For example, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, was synthesized using ethyl 2-(2-isopropylphenoxy)acetic acid and 1,2-diaminobenzene in dry dichloromethane (DCM) with lutidine and TBTU as a coupling agent at room temperature . Adapting this method, the target compound could be synthesized via condensation of 2-isopropoxy-5-methylphenol with a suitable acetylating agent (e.g., acetyl chloride) under reflux in a polar aprotic solvent. Optimization may involve varying catalysts (e.g., DMAP), temperature (reflux vs. room temperature), and reaction time to maximize yield.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and acetamide linkage .

- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm) and aryl ether C-O stretches (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Purity Analysis : HPLC or GC-MS to assess impurities, with purity thresholds ≥95% recommended for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from residual solvents, stereoisomerism, or byproducts. Strategies include:

- Deuteration Studies : Use deuterated solvents to eliminate solvent interference.

- 2D NMR Techniques : Employ COSY or NOESY to assign ambiguous proton environments .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in pharmacological research?

- Methodological Answer :

- Substituent Variation : Systematically modify substituents (e.g., isopropoxy group, methyl position) to evaluate their impact on bioactivity. For example, replacing the isopropoxy group with methoxy or nitro groups could alter receptor binding .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or in cell-based models, using IC values to quantify potency.

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How can researchers navigate patent literature to identify prior art for novel acetamide derivatives?

- Methodological Answer :

- Keyword Searches : Combine terms like "this compound" and "synthesis" in databases like Google Patents or Espacenet.

- Structure-Based Searches : Use SMILES or InChI keys in platforms like PubChem or CAS SciFinder to locate structurally similar patented compounds .

- Claim Analysis : Focus on claims describing synthetic methods or therapeutic uses to avoid infringement .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acetyl chloride) before disposal .

Data Reproducibility

Q. How can batch-to-batch variability in synthetic yields be minimized for this compound?

- Methodological Answer :

- Standardized Protocols : Document exact molar ratios, solvent grades, and reaction times.

- Quality Control (QC) : Implement in-process checks (e.g., TLC monitoring) and post-synthesis purity validation .

- Catalyst Purity : Use freshly opened reagents (e.g., TBTU) to avoid degradation-related inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。